2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-(2-phenylethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(22-10-6-16-4-2-1-3-5-16)18-7-11-21-19(14-18)25-15-17-8-12-24-13-9-17/h1-5,7,11,14,17H,6,8-10,12-13,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDCZYLBLBMAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxan-4-ylmethoxy group: This can be achieved by reacting an appropriate alcohol with an oxirane under acidic or basic conditions.
Attachment of the oxan-4-ylmethoxy group to the pyridine ring: This step involves a nucleophilic substitution reaction where the oxan-4-ylmethoxy group is introduced to the pyridine ring.
Formation of the carboxamide group: This can be done by reacting the pyridine derivative with an appropriate amine under dehydrating conditions.
Introduction of the phenylethyl group: This step involves a Friedel-Crafts alkylation reaction where the phenylethyl group is introduced to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-4-Carboxamide Derivatives
The target compound shares a pyridine-4-carboxamide core with several bioactive analogs. Key comparisons include:
Structural and Functional Insights :
- Tetrahydropyran vs. Thiazolidinone: The oxan-4-yl methoxy group in the target compound replaces the thiazolidinone ring in analogs like 5f and 5d.
- 2-Phenylethyl vs.
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) on aryl rings enhance COX-1 inhibition, while polar groups (e.g., hydroxy) reduce activity . The oxan-4-yl methoxy group, being an ether, may balance lipophilicity and metabolic stability compared to bulky thiazolidinone rings.
Chromone-Based Analogs (Agarwood Derivatives)
While 2-(2-phenylethyl)chromones from agarwood (e.g., m/z 91 [C₇H₇⁺] fragments) share a phenylethyl moiety , their chromone core and substitution patterns differ significantly from the pyridine-4-carboxamide scaffold. Chromones primarily undergo CH₂-CH₂ bond cleavage during mass spectrometry, yielding benzyl and chromone fragment ions . In contrast, the target compound’s pyridine ring and amide linkage may produce distinct fragmentation patterns, though the 2-phenylethyl group could generate similar benzyl ions (m/z 91).
Biological Activity
The compound 2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide is a pyridine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyridine ring, an oxane moiety, and a phenethyl group, which are significant for its biological interactions.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Apoptosis Induction : Similar to other pyridine derivatives, it may induce apoptosis in cancer cells by activating caspases, leading to cellular death pathways.
- Enzyme Inhibition : It potentially inhibits specific enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Antioxidant Activity : The presence of the oxane group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Assays
The following table summarizes various biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Several studies have explored the biological activity of pyridine derivatives similar to this compound. Notable findings include:
- Antitumor Activity : A study demonstrated that derivatives with similar structures exhibited significant tumor growth inhibition in xenograft models, suggesting that modifications in the pyridine scaffold can enhance anticancer potency .
- Neuroprotective Effects : Research has indicated that certain derivatives can modulate cholinergic activity by inhibiting AChE, which may provide therapeutic benefits in Alzheimer's disease models .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that specific functional groups on the pyridine ring significantly influence antiproliferative activity against various cancer cell lines. For instance, the presence of methoxy groups at specific positions enhances efficacy .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution reaction : Reacting halogenated nitrobenzene derivatives with alcohol-containing intermediates (e.g., oxan-4-ylmethanol) under alkaline conditions to form ether linkages .
- Reduction : Iron powder in acidic conditions reduces nitro groups to amines, critical for downstream functionalization .
- Amide coupling : Condensation of intermediates (e.g., pyridine-4-carboxylic acid derivatives) with phenethylamine using coupling agents like EDCI or HOBt .
Key variables include solvent choice (e.g., dichloromethane), catalysts (e.g., NaOH), and temperature control to optimize yield .
What analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, oxan-4-ylmethoxy protons appear as distinct multiplet signals in the 3.5–4.0 ppm range .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z vs. calculated for C₂₀H₂₄N₂O₃) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior .
How can researchers assess the compound’s pharmacological activity?
- In vitro assays : Screen for kinase inhibition (e.g., using ATP-binding assays) or receptor binding (e.g., GPCR targets via radioligand displacement) .
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) or antimicrobial activity in bacterial/fungal cultures .
- ADME profiling : Evaluate metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
Advanced Research Questions
How can synthetic routes be optimized for scalability and reproducibility?
- Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., THF) to simplify purification .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce reaction times .
- Process monitoring : Use inline FTIR or HPLC to track intermediate formation and minimize side products .
Patent methods emphasize mild conditions (e.g., room temperature for condensation) to enhance scalability .
How should researchers address contradictory biological data across studies?
- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors .
- Purity verification : Ensure >98% HPLC purity to exclude confounding effects from impurities .
- Dose-response curves : Replicate studies across multiple concentrations to identify non-linear effects .
Safety data sheets highlight the need for rigorous handling to prevent degradation, which may alter bioactivity .
What strategies are effective for structure-activity relationship (SAR) studies?
- Systematic substitution : Modify the oxan-4-ylmethoxy group (e.g., replace with piperidine or morpholine) to probe steric/electronic effects .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like cannabinoid receptors .
- Bioisosteric replacement : Replace the pyridine ring with isoquinoline or quinazoline to enhance metabolic stability .
How can researchers mitigate challenges in impurity profiling?
- Forced degradation studies : Expose the compound to heat, light, or humidity to identify degradation pathways .
- LC-MS/MS analysis : Characterize by-products (e.g., hydrolyzed amides or oxidized pyridines) using fragmentation patterns .
- Stability testing : Store samples under inert atmospheres (e.g., argon) to prevent oxidation, as noted in safety guidelines .
What computational tools are suitable for predicting pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
